Heparin sodium salt, from porcine intestinal mucosa

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

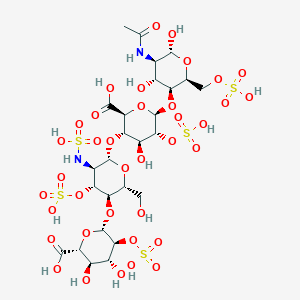

Heparin sodium salt, derived from porcine intestinal mucosa, is a glycosaminoglycan known for its potent anticoagulant properties. This extensively sulfated polysaccharide consists of D-glucosamine and hexuronic acid linked via glycosidic linkages . It is widely used in biochemical research, cell culture studies, and various medical applications due to its ability to delay blood coagulation .

Preparation Methods

Synthetic Routes and Reaction Conditions: Heparin sodium salt is typically isolated from porcine intestinal mucosa through a series of steps including enzymolysis, resin exchange adsorption-washing, elution, pressure filtration, dialysis, and spray drying . The process involves treating the mucosa to extract crude heparin, which is then purified and converted into its sodium salt form.

Industrial Production Methods: In industrial settings, heparin is recovered using adsorbents such as quaternary ammonium-functionalized silica gel or zeolite imidazolate framework-8 (ZIF-8), which enhance the recovery yield . These methods optimize variables like pH, temperature, and contact time to efficiently adsorb heparin from the mucosa .

Chemical Reactions Analysis

Types of Reactions: Heparin sodium salt primarily undergoes binding reactions rather than traditional chemical reactions like oxidation or reduction. It binds to antithrombin III, a plasma protease inhibitor, significantly accelerating the inhibition of coagulation proteases such as Factor Xa and thrombin .

Common Reagents and Conditions: The binding of heparin to antithrombin III is facilitated under physiological conditions, typically in aqueous solutions at body temperature. The presence of calcium ions can enhance this interaction.

Major Products Formed: The major product formed from the interaction of heparin with antithrombin III is the inactivated complex of antithrombin III and the target protease (e.g., Factor Xa or thrombin), leading to anticoagulation .

Scientific Research Applications

Heparin sodium salt has a wide range of applications in scientific research:

Mechanism of Action

Heparin sodium salt exerts its anticoagulant effects by binding to antithrombin III, enhancing its ability to inactivate coagulation proteases such as Factor Xa and thrombin . This interaction prevents the formation of fibrin clots, thereby delaying blood coagulation. Additionally, heparin stabilizes tryptase as an enzymatically active tetramer, contributing to its anti-inflammatory effects .

Comparison with Similar Compounds

Low Molecular Weight Heparin (LMWH): Similar to heparin sodium salt but with a lower molecular weight, LMWH has a more predictable anticoagulant response and a longer half-life.

Fondaparinux: A synthetic pentasaccharide that selectively inhibits Factor Xa, offering a more targeted anticoagulant effect compared to heparin.

Uniqueness: Heparin sodium salt is unique due to its high molecular weight and extensive sulfation, which contribute to its potent anticoagulant and anti-inflammatory properties. Its ability to bind and stabilize various growth factors also sets it apart from other anticoagulants .

Properties

Molecular Formula |

C26H42N2O37S5 |

|---|---|

Molecular Weight |

1134.9 g/mol |

IUPAC Name |

(2R,3R,4R,5S,6S)-6-[(2R,3R,4R,5R,6S)-6-[(2S,3S,4S,5R,6R)-6-[(2S,3S,4R,5R,6R)-5-acetamido-4,6-dihydroxy-2-(sulfooxymethyl)oxan-3-yl]oxy-2-carboxy-4-hydroxy-5-sulfooxyoxan-3-yl]oxy-2-(hydroxymethyl)-5-(sulfoamino)-4-sulfooxyoxan-3-yl]oxy-3,4-dihydroxy-5-sulfooxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C26H42N2O37S5/c1-4(30)27-7-9(31)13(6(56-23(7)39)3-55-67(43,44)45)58-26-19(65-70(52,53)54)12(34)16(20(62-26)22(37)38)60-24-8(28-66(40,41)42)15(63-68(46,47)48)14(5(2-29)57-24)59-25-18(64-69(49,50)51)11(33)10(32)17(61-25)21(35)36/h5-20,23-26,28-29,31-34,39H,2-3H2,1H3,(H,27,30)(H,35,36)(H,37,38)(H,40,41,42)(H,43,44,45)(H,46,47,48)(H,49,50,51)(H,52,53,54)/t5-,6+,7-,8-,9-,10-,11-,12+,13-,14-,15-,16+,17-,18+,19-,20+,23-,24+,25+,26-/m1/s1 |

InChI Key |

HTTJABKRGRZYRN-RDIQSYKISA-N |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@@H](O[C@H]1O)COS(=O)(=O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O[C@@H]4[C@H]([C@@H]([C@H]([C@@H](O4)C(=O)O)O)O)OS(=O)(=O)O)OS(=O)(=O)O)NS(=O)(=O)O)O)OS(=O)(=O)O)O |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1O)COS(=O)(=O)O)OC2C(C(C(C(O2)C(=O)O)OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)C(=O)O)O)O)OS(=O)(=O)O)OS(=O)(=O)O)NS(=O)(=O)O)O)OS(=O)(=O)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(chloromethyl)-4-[(4-thiophen-3-ylphenyl)methyl]-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole](/img/structure/B13905996.png)

![tert-butyl N-[(2S,3R)-2-methylazetidin-3-yl]carbamate;hydrochloride](/img/structure/B13906016.png)

![Ethyl 2-[3-benzyloxy-1-(methylamino)cyclobutyl]acetate](/img/structure/B13906031.png)

![methyl (3R)-3-amino-3-[4-(methoxymethoxy)phenyl]propanoate](/img/structure/B13906039.png)

![4,4,5,5-Tetramethyl-2-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4,8-bis[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]thieno[2,3-f][1]benzothiol-6-yl]-1,3,2-dioxaborolane](/img/structure/B13906051.png)

![[2-(3-Acetyloxy-11,17-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethyl] acetate](/img/structure/B13906063.png)

![(1R,5R,6S)-3-azabicyclo[4.1.0]heptan-5-ol](/img/structure/B13906064.png)